molecular formula C10H16ClNO2 B6748955 2-(2-Aminopropyl)-4-methoxyphenolhydrochloride

2-(2-Aminopropyl)-4-methoxyphenolhydrochloride

Cat. No.: B6748955
M. Wt: 217.69 g/mol
InChI Key: SRWQDVYJDPTQES-UHFFFAOYSA-N
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Description

2-(2-Aminopropyl)-4-methoxyphenolhydrochloride is a chemical compound that belongs to the class of phenethylamines. It is structurally related to amphetamines and has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound is known for its stimulant and psychoactive properties, which make it of interest for research into neurological and psychological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropyl)-4-methoxyphenolhydrochloride typically involves the alkylation of 4-methoxyphenol with 2-bromo-1-phenylpropane, followed by the reduction of the resulting intermediate to yield the target compound. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reduction step may involve catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropyl)-4-methoxyphenolhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its effects on neurotransmitter systems and potential use in studying neurological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Aminopropyl)-4-methoxyphenolhydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a sympathomimetic agent, promoting the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased stimulation of the central nervous system, resulting in its psychoactive and stimulant effects.

Comparison with Similar Compounds

2-(2-Aminopropyl)-4-methoxyphenolhydrochloride can be compared with other similar compounds such as:

    5-(2-Aminopropyl)benzofuran (5-APB): Similar in structure and known for its stimulant effects.

    6-(2-Aminopropyl)benzofuran (6-APB): Another structural analogue with similar psychoactive properties.

    3,4-Methylenedioxyamphetamine (MDA): Shares similar stimulant and empathogenic effects.

Properties

IUPAC Name

2-(2-aminopropyl)-4-methoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11)5-8-6-9(13-2)3-4-10(8)12;/h3-4,6-7,12H,5,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWQDVYJDPTQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74516-49-7
Record name 2-(2-aminopropyl)-4-methoxyphenol hydrochloride
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